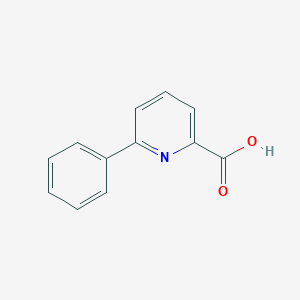

6-phenylpyridine-2-carboxylic Acid

Descripción general

Descripción

6-Phenylpyridine-2-carboxylic Acid, also known as 6-Phenylpicolinic Acid, is an organic compound with the molecular formula C12H9NO2. This compound is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. It is a white to almost white powder or crystalline solid with a melting point of approximately 109°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic Acid typically involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

Análisis De Reacciones Químicas

Coordination Reactions with Transition Metals

6-Phenylpyridine-2-carboxylic acid (C₁₂H₉NO₂) acts as a versatile ligand due to its ability to coordinate with metal ions through both nitrogen (pyridine) and oxygen (carboxylate) atoms. Its structural flexibility enables diverse coordination modes, including monodentate, bidentate, and bridging configurations (Table 1).

Table 1: Coordination Chemistry of this compound

- Key Observations :

- Co(II) Complex : Forms a dinuclear structure with two Co(II) ions bridged by pyrazol-3-ylamine ligands. The Co–N bond lengths range from 2.178–2.332 Å, while Co–O bonds are 2.0299–2.0446 Å .

- Gd(III) Complex : Exhibits a 3D network via π–π stacking and hydrogen bonding, with photocatalytic CO₂ reduction activity (22.1 μmol/g CO yield) .

Multicomponent Reactions (MCRs)

- Example : Pyridine-2-carboxylic acid (analog) accelerates Knoevenagel condensation and cyclization steps in quinolinone synthesis, suggesting potential for tailored derivatives .

Hydrogen Bonding and Supramolecular Assembly

The carboxylate group participates in hydrogen bonding, driving supramolecular architectures:

- Co(II) Complex : Forms 1D chains via N–H⋯O interactions between pyrazol-3-ylamine and carboxylate ligands .

- Cu(II) Complex : O–H⋯O bonds between water molecules and carboxylate groups stabilize 2D layers .

Recyclability and Stability

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Neurological Disorders: This compound serves as a critical intermediate in the synthesis of drugs targeting neurological conditions due to its ability to interact with specific brain receptors .

- Anti-inflammatory and Anti-cancer Agents: Research indicates that this compound is instrumental in developing novel pharmaceuticals aimed at reducing inflammation and combating cancer .

Case Study:

A study demonstrated the synthesis of a series of derivatives from this compound that exhibited significant anti-cancer activity in vitro. The derivatives were tested against various cancer cell lines, showcasing promising results in inhibiting cell proliferation.

Agricultural Chemicals

Key Applications:

- Pest Management: The compound is incorporated into agrochemical formulations to enhance pest control measures, contributing to sustainable agricultural practices .

- Crop Protection: Its effectiveness in protecting crops from various pathogens has been documented, making it a valuable asset for agricultural research.

Data Table: Agricultural Applications of this compound

| Application Type | Specific Use | Effectiveness |

|---|---|---|

| Insecticides | Formulation component | High efficacy against common pests |

| Fungicides | Crop protection | Effective against fungal pathogens |

Material Science

Key Applications:

- Polymer Development: The compound is used in creating advanced materials, particularly polymers that require enhanced chemical resistance and durability .

- Coatings: Its incorporation into coatings improves their performance characteristics, making them suitable for various industrial applications.

Case Study:

Research involving the synthesis of polymeric materials using this compound as a monomer showed improved thermal stability and mechanical properties compared to traditional materials.

Analytical Chemistry

Key Applications:

- Reagent for Detection: This compound acts as a valuable reagent in analytical methods, facilitating the detection and quantification of various substances .

- Quality Control: Its role in quality control processes in laboratories underscores its importance in ensuring the reliability of chemical analyses.

Data Table: Analytical Applications

| Application | Method Used | Purpose |

|---|---|---|

| Chromatography | HPLC | Substance quantification |

| Spectroscopy | IR Spectroscopy | Structural analysis |

Organic Synthesis

Key Applications:

- Building Block for Complex Molecules: The compound is utilized as a versatile building block in organic synthesis, allowing chemists to create complex molecular structures efficiently .

Case Study:

In a recent study, researchers successfully synthesized a range of complex organic molecules using this compound as a starting material, demonstrating its utility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 6-Phenylpyridine-2-carboxylic Acid involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or photophysical properties, making them useful in various applications . The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially altering their function and activity .

Comparación Con Compuestos Similares

- 4-Phenylpyridine-2-carboxylic Acid

- 6-Phenylpyrimidine-4-one

- 4-Phenylpyridine-2-one

Comparison: 6-Phenylpyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to 4-Phenylpyridine-2-carboxylic Acid, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications . The presence of the carboxylic acid group at the 2-position also distinguishes it from other phenylpyridine derivatives, providing unique opportunities for functionalization and complex formation .

Actividad Biológica

6-Phenylpyridine-2-carboxylic acid (also known as 6-PPCA) is a compound that has garnered attention due to its potential biological activities, including its role as a ligand in coordination chemistry and its implications in various catalytic processes. This article explores the biological activity of 6-PPCA, focusing on its interactions with metal ions, structural characteristics, and potential applications in medicinal chemistry.

Structural Characteristics

6-PPCA is characterized by its ability to coordinate with metal ions through its carboxylate group. The compound can adopt bidentate or tridentate coordination modes, allowing it to form stable complexes with various metal ions such as Cu(II), Zn(II), and Gd(III) .

Table 1: Coordination Modes of 6-PPCA

Biological Activity

The biological activity of 6-PPCA is primarily linked to its role as a ligand in metal complexes, which exhibit various pharmacological properties. Recent studies have highlighted several key areas of activity:

1. Antioxidant Properties

Research indicates that metal complexes of 6-PPCA exhibit significant antioxidant activity. For instance, Cu(II) complexes formed with 6-PPCA have shown enhanced scavenging effects on free radicals, suggesting potential applications in neuroprotective strategies against oxidative stress-related diseases .

2. Anticancer Activity

Studies have demonstrated that certain metal complexes of 6-PPCA can inhibit cancer cell proliferation. For example, a tri-nuclear Zn(II) complex based on 6-PPCA exhibited cytotoxic effects against various cancer cell lines, indicating the ligand's potential in developing anticancer agents .

Case Study 1: Photocatalytic Activity

A recent study explored the photocatalytic CO2 reduction activity of a complex formed with 6-PPCA and other ligands. The complex showed promising yields of CO and CH4 under UV light irradiation, demonstrating the compound's utility in environmental applications .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of Cu(II) complexes with 6-PPCA against neurotoxicity induced by various agents. The results indicated that these complexes could mitigate cell death and oxidative stress in neuronal cells, highlighting their potential for treating neurodegenerative diseases .

Propiedades

IUPAC Name |

6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPUGLYEYDAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376541 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-28-2 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?

A: this compound (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.

Q2: How does the structure of the resulting metal complexes influence their catalytic activity?

A: The coordination environment around the metal center, influenced by the this compound ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.